N-(3-bromo-4-methylphenyl)-2-phenylacetamide
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Overview
Description
N-(3-bromo-4-methylphenyl)-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the phenyl ring, along with a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-methylphenyl)-2-phenylacetamide can be achieved through a multi-step process. One common method involves the acylation of 3-bromo-4-methylaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromo-4-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed:
Substitution: Formation of various substituted phenylacetamides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Chemistry: N-(3-bromo-4-methylphenyl)-2-phenylacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. It may exhibit biological activity and can be used in the design of molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
- N-(3-bromo-4-methylphenyl)-acetamide
- N-(4-methylphenyl)-2-phenylacetamide
- N-(3-chloro-4-methylphenyl)-2-phenylacetamide
Comparison: N-(3-bromo-4-methylphenyl)-2-phenylacetamide is unique due to the presence of both a bromine atom and a phenylacetamide moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the bromine atom enhances its reactivity in substitution reactions, while the phenylacetamide group contributes to its potential biological activity.
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-7-8-13(10-14(11)16)17-15(18)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMSHNCEICYIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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